ChEMBL Preclinical Bioactivity Annotation: CHEMBL440976 Possesses Functional Efficacy Data, Distinguishing It from Uncharacterized Analogs
According to the ChEMBL database, CHEMBL440976 (the target compound) has a maximum phase annotation of 'Preclinical' and contains two functional efficacy assay records against a single membrane receptor target [1]. In contrast, the closest des-ethyl analog (N-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine, CAS 917896-08-3) and the des-cyclopentyl analog (6-(4-ethylphenyl)-2-methylpyrimidin-4-amine, CAS 1368679-02-0) have no annotated ChEMBL bioactivity data and are listed solely as synthetic building blocks on vendor databases . This represents a qualitative and quantitative differentiation: two functional efficacy data points exist for the target compound versus zero for the closest analogs.
| Evidence Dimension | Number of documented functional efficacy assay records and preclinical annotation status |
|---|---|
| Target Compound Data | 2 functional efficacy assays; Max Phase: Preclinical |
| Comparator Or Baseline | Comparator 1 (CAS 917896-08-3): 0 bioactivity records; no ChEMBL annotation. Comparator 2 (CAS 1368679-02-0): 0 bioactivity records; no ChEMBL annotation. |
| Quantified Difference | 2 vs. 0 functional efficacy data points; Preclinical vs. Uncharacterized status |
| Conditions | ChEMBL database annotation as of 2026-05-10 |
Why This Matters
For procurement decisions in hit-to-lead or lead optimization programs, a compound with documented preclinical bioactivity annotation offers a starting point with existing functional data, reducing the risk of selecting an entirely uncharacterized analog.
- [1] ChEMBL Database, Compound CHEMBL440976; EMBL-EBI; https://www.ebi.ac.uk/chembl/explore/compound/CHEMBL440976 (accessed 2026-05-10). View Source
